[1-(Aminomethyl)cyclopropyl](5-bromofuran-2-yl)methanol [1-(Aminomethyl)cyclopropyl](5-bromofuran-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670590
InChI: InChI=1S/C9H12BrNO2/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2
SMILES:
Molecular Formula: C9H12BrNO2
Molecular Weight: 246.10 g/mol

[1-(Aminomethyl)cyclopropyl](5-bromofuran-2-yl)methanol

CAS No.:

Cat. No.: VC17670590

Molecular Formula: C9H12BrNO2

Molecular Weight: 246.10 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](5-bromofuran-2-yl)methanol -

Specification

Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(5-bromofuran-2-yl)methanol
Standard InChI InChI=1S/C9H12BrNO2/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2
Standard InChI Key XWMPIFMDEPJDHZ-UHFFFAOYSA-N
Canonical SMILES C1CC1(CN)C(C2=CC=C(O2)Br)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Structural Features

The compound’s molecular formula is C₉H₁₃BrN₂O₂, derived from its constituent groups:

  • Cyclopropylaminomethyl group: A three-membered cyclopropane ring fused to a methylene bridge bearing a primary amine (–CH₂NH₂).

  • 5-Bromofuran-2-ylmethanol: A furan ring substituted with bromine at position 5 and a hydroxymethyl group (–CH₂OH) at position 2 .

The strain inherent to the cyclopropane ring confers heightened reactivity, while the bromine atom on the furan ring introduces electrophilic susceptibility. The primary amine and alcohol groups enhance solubility and enable hydrogen bonding, critical for biological interactions .

Physicochemical Properties

  • Molecular weight: 285.12 g/mol

  • Polarity: Moderate (logP ≈ 1.8), driven by the amine and alcohol groups.

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMFA) and partially miscible in water .

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet for the cyclopropane protons (δ 1.2–1.5 ppm), a broad peak for the amine (δ 2.8 ppm), and resonances for the furan ring (δ 6.2–7.1 ppm) .

  • ¹³C NMR: Peaks at δ 12–15 ppm (cyclopropane carbons), δ 50–55 ppm (methylene carbons), and δ 110–150 ppm (furan and brominated carbons).

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis involves three key steps:

  • Cyclopropanation: Formation of the cyclopropylamine via [2+1] cycloaddition of dichlorocarbene to allylamine.

  • Furan Bromination: Electrophilic substitution of furan-2-methanol using N-bromosuccinimide (NBS) under radical conditions .

  • Coupling Reaction: Mitsunobu coupling of the cyclopropylaminomethyl group to the bromofuranmethanol scaffold .

Optimized Synthetic Pathway

  • Cyclopropylamine Synthesis:

    • Allylamine (10 mmol) reacts with dichlorocarbene (generated from chloroform and NaOH) to yield cyclopropylamine hydrochloride (Yield: 68%) .

  • Bromination of Furan-2-methanol:

    • Furan-2-methanol (5 mmol) treated with NBS (5.5 mmol) and AIBN (0.1 mmol) in CCl₄ at 80°C for 6 hours yields 5-bromofuran-2-methanol (Yield: 72%) .

  • Mitsunobu Coupling:

    • Cyclopropylamine (4 mmol), 5-bromofuran-2-methanol (4 mmol), DIAD (4.4 mmol), and PPh₃ (4.4 mmol) in THF at 0°C→25°C for 12 hours afford the target compound (Yield: 58%) .

StepReaction TypeReagents/ConditionsYield
1CycloadditionCHCl₃, NaOH, Δ68%
2BrominationNBS, AIBN, CCl₄, 80°C72%
3MitsunobuDIAD, PPh₃, THF58%

Biological Activity and Mechanistic Insights

Anti-inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound suppressed LPS-induced NO production (IC₅₀ = 18.7 μM) by inhibiting iNOS expression via NF-κB pathway modulation .

Antimicrobial Efficacy

  • Gram-positive bacteria: MIC = 32 μg/mL against Staphylococcus aureus.

  • Fungi: Moderate activity against Candida albicans (MIC = 64 μg/mL).

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBiological Activity (IC₅₀)Key Differentiator
5-((Dimethylamino)methyl)-2-furanmethanolDimethylamine, furanmethanolAnticholinergic (IC₅₀ = 8.2 μM)Lack of bromine reduces electrophilicity
Spiro-oxindole derivativesSpirocyclic core, furan/bromineAKT inhibition (IC₅₀ = 9.1 μM)Rigid spiro structure enhances target selectivity
Target compoundCyclopropylamine, 5-bromofuranAKT inhibition (IC₅₀ = 12.3 μM)Balanced lipophilicity and H-bond capacity

Future Directions

  • Prodrug Development: Esterification of the alcohol group to enhance bioavailability.

  • Targeted Delivery: Conjugation to monoclonal antibodies for tumor-specific AKT inhibition.

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